molecular formula C21H15F4NO3 B4701602 N-(2,3-dihydro-1H-inden-5-yl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide

N-(2,3-dihydro-1H-inden-5-yl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide

Cat. No.: B4701602
M. Wt: 405.3 g/mol
InChI Key: RGARPOWKRKBLFZ-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-5-yl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide is a synthetic organic compound It is characterized by the presence of an indene moiety, a tetrafluorophenoxy group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the Indene Moiety: Starting from commercially available precursors, the indene structure can be synthesized through cyclization reactions.

    Introduction of the Tetrafluorophenoxy Group: This step involves the reaction of a suitable phenol derivative with fluorinating agents to introduce the tetrafluorophenoxy group.

    Formation of the Furan Ring: The furan ring can be synthesized through cyclization reactions involving appropriate precursors.

    Coupling Reactions: The final step involves coupling the indene, tetrafluorophenoxy, and furan moieties under specific reaction conditions, such as the use of catalysts and solvents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-inden-5-yl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydro-1H-inden-5-yl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide: can be compared with other compounds containing indene, tetrafluorophenoxy, or furan moieties.

  • Examples include N-(2,3-dihydro-1H-inden-5-yl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-thiopheneamide and N-(2,3-dihydro-1H-inden-5-yl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-pyrroleamide .

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F4NO3/c22-15-9-16(23)19(25)20(18(15)24)28-10-14-6-7-17(29-14)21(27)26-13-5-4-11-2-1-3-12(11)8-13/h4-9H,1-3,10H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGARPOWKRKBLFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)C3=CC=C(O3)COC4=C(C(=CC(=C4F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F4NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3-dihydro-1H-inden-5-yl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide
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N-(2,3-dihydro-1H-inden-5-yl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide
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N-(2,3-dihydro-1H-inden-5-yl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide
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N-(2,3-dihydro-1H-inden-5-yl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide
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N-(2,3-dihydro-1H-inden-5-yl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide
Reactant of Route 6
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N-(2,3-dihydro-1H-inden-5-yl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide

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